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Compound of Interest

Compound Name: Enteromycin

Cat. No.: B14764351

Enteromycin is an antibiotic substance first isolated from Streptomyces albireticuli and later
from S. achromogenes. Its chemical identity has been established as 3-[[(Methyl-aci-
nitro)acetyllamino]-2-propenoic acid, with the molecular formula C6H8N205 and a CAS
Registry Number of 3552-16-7. Despite its early discovery, detailed public-domain information
regarding its biological activity, mechanism of action, and synthesis is scarce, precluding the
creation of a comprehensive technical guide at this time. This review summarizes the available
information and highlights the significant gaps in the current literature.

Chemical and Physical Properties

Enteromycin is characterized by the presence of a rare O-methyl nitronic acid functional
group.[1] This feature is shared by a small number of other natural products, collectively
referred to as enteromycin-class antibiotics.[1] The compound is reported to be unstable to
heat, acid, and alkali, and is sparingly soluble in water and other common solvents.

Antimicrobial Activity

While enteromycin is classified as an antibiotic, specific quantitative data on its antimicrobial
activity, such as Minimum Inhibitory Concentration (MIC) values against a spectrum of
microorganisms, are not readily available in the current scientific literature. The original
discovery papers by Nakazawa (1957) and Herr et al. (1964), which likely contain this
information, are not accessible in full-text format through standard scientific databases.

For a related enteromycin-class metabolite, akazaoxime, weak to moderate antimicrobial
activities have been reported, with an MIC of 50 pg/mL against the Gram-positive bacterium
Kocuria rhizophila. Synthetic analogues of akazaoxime have shown activity against the plant
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pathogen Glomerella cingulata (MIC of 50 pg/mL) and the human pathogen Trichophyton
rubrum (MIC of 25-50 pg/mL).

Table 1: Antimicrobial Activity of an Enteromycin-Class Metabolite (akazaoxime)

Microorganism Type MIC (pg/mL)
Kocuria rhizophila Gram-positive bacterium 50
Glomerella cingulata Plant pathogenic fungus 50
Trichophyton rubrum Human pathogenic fungus 25-50

Mechanism of Action

The precise mechanism of action for enteromycin has not been elucidated in the available
literature. However, the presence of a nitro group in its structure suggests a potential
mechanism involving reductive bioactivation.[2] In many nitroaromatic antibiotics, the nitro
group is reduced within the target cell to form reactive nitrogen species, which can lead to
cellular damage and death.[2][3]

A plausible, though unconfirmed, mechanism for enteromycin could involve the following
theoretical steps:

o Cellular Uptake: Enteromycin is transported into the bacterial cell.
e Reductive Activation: Intracellular nitroreductases reduce the nitro group of enteromycin.

o Generation of Reactive Intermediates: This reduction can lead to the formation of cytotoxic
species such as nitric oxide (NO) or other reactive nitrogen species.[2]

o Cellular Damage: These reactive species can cause widespread damage to cellular
components, including DNA, proteins, and lipids, ultimately leading to cell death.[4][5]

It is important to emphasize that this proposed mechanism is speculative and based on the
known action of other nitro-containing antibiotics.[2][3] There is currently no direct experimental
evidence to support this pathway for enteromycin.
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Below is a conceptual diagram illustrating the potential reductive activation pathway for
nitroaromatic antibiotics, which may be relevant to enteromycin.

Enteromycin (Prodrug)

Cellular Uptake

Bacterial Nitroreductases

le- reduction

Nitro Radical Anion

Reactive Nitrogen Species (e.g., NO)

Cellular Damage
(DNA, Proteins, etc.)

Cell Death

Propionate

Leucine Enteromycin Skeleton

Glycine

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b14764351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14764351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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